molecular formula C25H30N2O6 B2899025 (3S)-5-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid CAS No. 2044710-07-6

(3S)-5-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Cat. No. B2899025
CAS RN: 2044710-07-6
M. Wt: 454.523
InChI Key: ARJKICPHNOHAJG-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3S)-5-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid” is a complex organic compound. It is also known as Nepsilon-(tert-Butoxycarbonyl)-Nalpha-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine . The compound has a molecular formula of C26H32N2O6 and a molecular weight of 468.55 g/mol .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(C@@H(C)C)=O)NC(OCC1C2=C(C=CC=C2)C3=C1C=CC=C3)=O) . This string represents the connectivity and stereochemistry of the molecule, but does not provide a 3D representation of its structure.

Scientific Research Applications

Nucleic Acid Isolation and Purification

This compound is utilized in the isolation and purification of nucleic acids, which is a fundamental step in molecular biology research. The protective groups in the compound facilitate the binding of nucleic acids to silica membranes or columns, thereby allowing for the efficient extraction of DNA or RNA from biological samples .

Oligonucleotide Synthesis for Therapeutic Applications

The compound plays a critical role in the synthesis of oligonucleotides used for therapeutic purposes. Its protective groups are essential in the stepwise construction of oligonucleotides, which are then used in gene regulation, drug delivery, and targeted therapy .

Histone Modification Studies

In the field of epigenetics, this compound is used to study histone modifications. It serves as a precursor in the synthesis of modified histones, which researchers can use to investigate the role of histone modifications in gene regulation .

Fatty Acid Biosynthesis Research

Researchers use this compound to explore fatty acid biosynthesis pathways. By incorporating it into metabolic precursors, scientists can trace the biosynthetic routes and regulatory mechanisms of fatty acid production in various organisms .

Biosensing Applications

The compound’s structure allows for its incorporation into biosensors. Its ability to react with specific biological targets makes it suitable for developing sensors that can detect biomolecules or chemical changes in a sample .

Drug Delivery Systems

Due to its protective groups, the compound is used in the design of drug delivery systems. It can be conjugated with therapeutic agents to enhance their stability and delivery to specific sites within the body .

properties

IUPAC Name

(3S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6/c1-25(2,3)33-24(31)27-16(14-22(28)29)12-13-26-23(30)32-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJKICPHNOHAJG-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid

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